3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester

CAS No.: 850568-69-3

Cat. No.: VC2387629

Molecular Formula: C17H25BO4

Molecular Weight: 304.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 850568-69-3 |

|---|---|

| Molecular Formula | C17H25BO4 |

| Molecular Weight | 304.2 g/mol |

| IUPAC Name | 4,4,5,5-tetramethyl-2-[3-(oxan-2-yloxy)phenyl]-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)13-8-7-9-14(12-13)20-15-10-5-6-11-19-15/h7-9,12,15H,5-6,10-11H2,1-4H3 |

| Standard InChI Key | RIOLVUFARFCCCE-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3CCCCO3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3CCCCO3 |

Introduction

Chemical Structure and Physical Properties

Structural Features

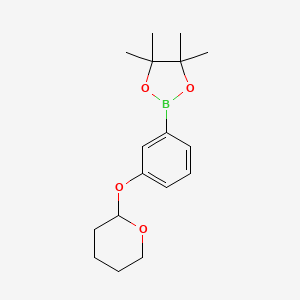

The molecule consists of three key structural components:

-

A phenyl ring with a meta-substitution pattern

-

A tetrahydropyran (THP) protecting group at the meta position of the phenyl ring

-

A boronic acid functional group (at position 1 of the phenyl ring) protected as a pinacol ester

This arrangement creates a molecule with both hydrophobic regions (the pinacol ester and THP groups) and potential hydrogen bonding sites, contributing to its utility in organic synthesis.

Physical Properties

The compound exhibits the following physical characteristics:

| Property | Value |

|---|---|

| Physical State | Solid |

| Color | White to off-white |

| Melting Point | 44-48°C |

| Boiling Point | 425.2±40.0°C (Predicted) |

| Density | 1.08±0.1 g/cm³ (Predicted) |

| Molecular Weight | 304.19 g/mol |

| Solubility | Soluble in common organic solvents |

These properties have been determined through a combination of experimental measurements and computational predictions .

Applications and Utility

Organic Synthesis Applications

3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester serves as a valuable building block in organic synthesis, particularly in carbon-carbon bond-forming reactions. Its primary applications include:

-

Suzuki-Miyaura cross-coupling reactions to form biaryl compounds

-

Construction of complex molecular frameworks in total synthesis

-

Preparation of functionalized aromatics for pharmaceutical intermediates

The presence of the THP protecting group allows for selective deprotection post-coupling, providing access to hydroxylated products while maintaining other functional groups intact.

Pharmaceutical and Materials Science Applications

Drawing from applications of similar organoboron compounds, 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester likely contributes to:

-

Development of pharmaceutical intermediates for drug candidates

-

Creation of advanced materials with specialized properties

-

Synthesis of bioactive compounds with specific functional group patterns

The compound's versatility stems from its ability to participate in selective transformations while carrying orthogonally protected functional groups.

| Manufacturer/Supplier | Product Number | Packaging | Price (USD) | Update Date |

|---|---|---|---|---|

| TRC | P991963 | 10mg | $45 | 2021-12-16 |

| ChemSupplyAustralia | 300139 | 250mg | $71.5 | 2021-12-16 |

| AK Scientific | B554 | 1g | $104 | 2021-12-16 |

| Apolloscientific | OR4121 | 1g | $125 | 2021-12-16 |

| SynQuest Laboratories | 6H60-1-31 | 1g | $138 | 2021-12-16 |

Additional suppliers include:

-

J & K SCIENTIFIC LTD.

-

Alfa Aesar

-

Wuhan Chemwish Technology Co., Ltd

-

Shanghai Hanhong Scientific Co.,Ltd.

The wide range of suppliers indicates the compound's importance as a reagent in chemical research and development.

Structural Characterization

Structural characterization of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester typically involves various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR for proton environments

-

¹³C NMR for carbon environments

-

¹¹B NMR for confirmation of the boronic ester

-

-

Mass Spectrometry:

-

To confirm molecular weight (expected m/z of 304)

-

To assess fragmentation patterns

-

-

Infrared Spectroscopy:

-

To identify characteristic functional group absorptions

-

-

X-ray Crystallography:

-

For definitive three-dimensional structural confirmation if crystalline

-

These analytical data collectively provide comprehensive structural verification.

Reactivity Profile

The reactivity of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester is centered on its key functional groups:

-

The boronic acid pinacol ester group:

-

Participates in transmetallation during Suzuki-Miyaura coupling

-

Can undergo hydrolysis to the free boronic acid under acidic or basic conditions

-

May participate in oxidation reactions to yield phenolic derivatives

-

-

The tetrahydropyran (THP) protecting group:

-

Susceptible to acid-catalyzed hydrolysis to reveal the free phenol

-

Provides steric protection and modifies solubility properties

-

-

The aromatic ring:

-

Can undergo electrophilic aromatic substitution, although with moderately reduced reactivity due to the meta-relationship between substituents

-

This reactivity profile makes the compound valuable in sequential transformations where controlled, stepwise functionalization is required.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume